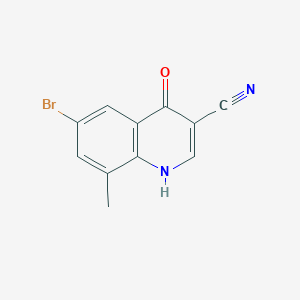

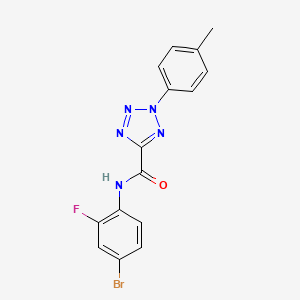

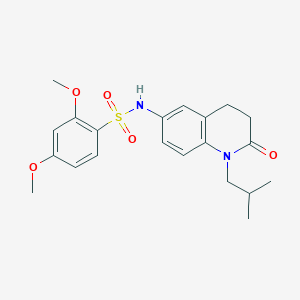

6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile (6-BHMC) is a small molecule that has been used in a variety of scientific research applications. It is an important tool for organic synthesis, and has been used in the study of biochemical and physiological effects. This article will provide an overview of 6-BHMC, discussing its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Wissenschaftliche Forschungsanwendungen

Photoinduced Proton Transfer

One notable application involves photoinduced proton transfer (PT) dynamics, where compounds related to 6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile, such as 6-hydroxyquinolinium and its derivatives, have been studied for their ability to undergo ultrafast PT to solvents like water and alcohols. This process is instrumental in understanding solvent dynamics and photochemical reactions, highlighting the compound's relevance in studying photochemical processes and solvation dynamics (Pérez-Lustres et al., 2007).

Catalysis and Chemical Synthesis

Another significant application is observed in catalysis and chemical synthesis, where derivatives of 6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile serve as intermediates or catalysts. For instance, cobalt carbonyl-catalyzed hydroesterification of butadiene with carbon monoxide and methanol involves related quinoline derivatives, showcasing their utility in facilitating complex organic reactions and producing industrially relevant compounds (Matsuda, 1973).

Optoelectronic and Nonlinear Optical Properties

Research into the optoelectronic and nonlinear optical properties of hydroquinoline derivatives, including those structurally akin to 6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile, reveals their potential in developing multifunctional materials for electronic and photonic applications. These studies involve investigating structural, electronic, and optical characteristics to assess their suitability for applications such as light-emitting devices and charge transport materials (Irfan et al., 2020).

Synthesis of Complex Molecules

Derivatives of 6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile are also pivotal in the synthesis of complex molecules, such as lamellarin U and G trimethyl ether, through alkylation and deprotonation strategies. This underscores the role of quinoline derivatives in synthesizing biologically active compounds and natural products, offering pathways to novel drugs and therapeutic agents (Liermann & Opatz, 2008).

Eigenschaften

IUPAC Name |

6-bromo-8-methyl-4-oxo-1H-quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O/c1-6-2-8(12)3-9-10(6)14-5-7(4-13)11(9)15/h2-3,5H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUKMNIJUXVVKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C(C2=O)C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-3-[4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazol-5-yl]-2-cyanoprop-2-enamide](/img/structure/B2689466.png)

![N-(2-(furan-2-yl)-2-hydroxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2689473.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2689477.png)

![8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689478.png)

![1-Methoxy-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B2689480.png)

![7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2689481.png)